[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine
Overview
Description
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is a heterocyclic compound featuring a five-membered oxadiazole ring fused to a phenyl group, with a methanamine substituent. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Semicarbazides or Thiosemicarbazides: One common method involves the cyclization of semicarbazides or thiosemicarbazides using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
Condensation Reactions: Another approach is the condensation of hydrazides with aldehydes or ketones, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production often employs high-yielding condensation reactions under controlled conditions to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Exhibits antibacterial and antifungal properties, making it useful in developing new antimicrobial drugs.
Anticancer Research: Investigated for its potential anticancer activity by targeting specific enzymes and pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 5-phenyl-1,3,4-oxadiazole-2-amine and 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine share structural similarities and exhibit comparable biological activities.
1,2,4-Oxadiazole Derivatives: These regioisomers also possess significant biological and chemical properties but differ in their electronic and steric effects.
Uniqueness:
Electron-Transporting Properties: [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is particularly noted for its high electron-transporting efficiency, making it superior in optoelectronic applications.
Versatility in Synthesis: Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility as a synthetic intermediate.
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H,5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQJBCWBCAIEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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